Cas no 76813-89-3 (2-Methyl-2-nitropropyl methanesulfonate)

2-Methyl-2-nitropropyl methanesulfonate 化学的及び物理的性質
名前と識別子
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- 2-methyl-2-nitropropyl methanesulfonate
- methanesulphonic acid (2-methyl-2-nitropropyl)-ester
- ITLNVNMYSVRTHM-UHFFFAOYSA-N
- FCH4211922
- Methanesulfonic acid 2-methyl-2-nitro-propyl ester
- methanesulfonic acid-(2-methyl-2-nitropropyl)-ester
- 1-propanol, 2-methyl-2-nitro-, methanesulfonate (ester)
- 2-Methyl-2-nitropropyl methanesulfonate
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- インチ: 1S/C5H11NO5S/c1-5(2,6(7)8)4-11-12(3,9)10/h4H2,1-3H3
- InChIKey: ITLNVNMYSVRTHM-UHFFFAOYSA-N
- ほほえんだ: S(C)(=O)(=O)OCC(C)(C)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 257
- トポロジー分子極性表面積: 97.6
2-Methyl-2-nitropropyl methanesulfonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M136970-500mg |
2-Methyl-2-nitropropyl methanesulfonate |
76813-89-3 | 500mg |
$ 450.00 | 2022-06-04 | ||
TRC | M136970-1000mg |
2-Methyl-2-nitropropyl methanesulfonate |
76813-89-3 | 1g |
$ 720.00 | 2022-06-04 | ||
A2B Chem LLC | AX45377-10g |
2-Methyl-2-nitropropyl methanesulfonate |
76813-89-3 | >95% | 10g |
$1412.00 | 2024-04-19 | |
TRC | M136970-250mg |
2-Methyl-2-nitropropyl methanesulfonate |
76813-89-3 | 250mg |
$ 275.00 | 2022-06-04 | ||
A2B Chem LLC | AX45377-500mg |
2-Methyl-2-nitropropyl methanesulfonate |
76813-89-3 | >95% | 500mg |
$467.00 | 2024-04-19 | |
A2B Chem LLC | AX45377-1g |
2-Methyl-2-nitropropyl methanesulfonate |
76813-89-3 | >95% | 1g |
$509.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1742318-1g |
2-Methyl-2-nitropropyl methanesulfonate |
76813-89-3 | 98% | 1g |
¥2803.00 | 2024-07-28 | |
A2B Chem LLC | AX45377-5g |
2-Methyl-2-nitropropyl methanesulfonate |
76813-89-3 | >95% | 5g |
$995.00 | 2024-04-19 |
2-Methyl-2-nitropropyl methanesulfonate 関連文献
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
2-Methyl-2-nitropropyl methanesulfonateに関する追加情報
Research Brief on 2-Methyl-2-nitropropyl methanesulfonate (CAS: 76813-89-3): Recent Advances and Applications
2-Methyl-2-nitropropyl methanesulfonate (CAS: 76813-89-3) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This methanesulfonate derivative is known for its unique reactivity and potential applications in organic synthesis, drug development, and material science. Recent studies have explored its utility as a versatile building block for the synthesis of nitroalkanes and other functionalized compounds, which are pivotal in the development of novel therapeutics and agrochemicals.
One of the key areas of research involving 2-Methyl-2-nitropropyl methanesulfonate is its role in nucleophilic substitution reactions. The compound's methanesulfonate group acts as an excellent leaving group, facilitating the introduction of nitroalkyl moieties into various molecular frameworks. This property has been leveraged in the synthesis of bioactive molecules, including inhibitors of enzymes involved in inflammatory pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy in the synthesis of nitroalkane-based inhibitors targeting cyclooxygenase-2 (COX-2), highlighting its potential in anti-inflammatory drug development.
In addition to its applications in medicinal chemistry, 2-Methyl-2-nitropropyl methanesulfonate has been investigated for its use in polymer chemistry. Researchers have utilized its nitro functionality to initiate radical polymerization reactions, leading to the development of novel polymeric materials with enhanced thermal stability and mechanical properties. A recent study in Polymer Chemistry (2024) reported the successful incorporation of this compound into cross-linked polymer networks, which exhibited promising characteristics for use in biomedical devices and coatings.
Despite its promising applications, the handling and storage of 2-Methyl-2-nitropropyl methanesulfonate require careful consideration due to its potential reactivity and sensitivity to moisture. Recent safety studies have emphasized the importance of using inert atmospheres and low temperatures during its storage and handling to prevent decomposition. These findings underscore the need for standardized protocols to ensure the safe and effective use of this compound in laboratory and industrial settings.
Looking ahead, ongoing research aims to expand the scope of 2-Methyl-2-nitropropyl methanesulfonate's applications, particularly in the realm of targeted drug delivery and green chemistry. Innovations in catalytic systems and solvent-free reactions are expected to further enhance its utility while minimizing environmental impact. As the chemical and pharmaceutical industries continue to evolve, this compound is poised to play a critical role in the development of next-generation therapeutics and materials.
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